molecular formula C19H22N2O4S2 B2630366 2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 919853-83-1

2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2630366
CAS No.: 919853-83-1
M. Wt: 406.52
InChI Key: IXAYDFLOEMYMDM-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

The compound’s IUPAC name, this compound, reflects its intricate architecture (Figure 1). Breaking down the name:

  • Core structure : The 4,5,6,7-tetrahydrobenzo[b]thiophene system constitutes a partially saturated bicyclic framework. The "tetrahydro" designation indicates that four hydrogen atoms have been added to the aromatic benzo[b]thiophene core, resulting in a non-aromatic ring system.
  • Substituents :
    • At position 3: A carboxamide group (-CONH~2~).
    • At position 2: An acetamido group (-NHCOCH~2~-) linked to a 4-(ethylsulfonyl)phenyl moiety. The ethylsulfonyl group (-SO~2~C~2~H~5~) introduces strong electron-withdrawing characteristics, which can influence binding interactions.

Table 1: Structural breakdown of the compound

Component Position Role in Bioactivity
Tetrahydrobenzo[b]thiophene Core Enhances metabolic stability and membrane permeability
Carboxamide 3 Facilitates hydrogen bonding with biological targets
Ethylsulfonylphenyl 4 (via acetamido) Modulates electronic properties and target affinity

The systematic naming follows IUPAC priorities, where the benzo[b]thiophene core is numbered to give substituents the lowest possible indices. The ethylsulfonyl group is prefixed to the phenyl ring, which is connected via an acetamido linker.

Historical Context of Benzo[b]thiophene Derivatives in Medicinal Chemistry

Benzo[b]thiophene derivatives have been pivotal in drug discovery since the mid-20th century. Their structural resemblance to indole and naphthalene allows them to interact with diverse biological targets. Notable milestones include:

  • Raloxifene : A selective estrogen receptor modulator (SERM) featuring a benzo[b]thiophene core, used for osteoporosis treatment.
  • Zileuton : A 5-lipoxygenase inhibitor for asthma management, derived from benzo[b]thiophene.

Table 2: Clinically approved benzo[b]thiophene-based drugs

Drug Name Therapeutic Area Key Modification Year Approved
Raloxifene Osteoporosis 3-Carboxyamide substituent 1997
Zileuton Asthma Hydroxyurea side chain 1996
Sertaconazole Antifungal Imidazole linkage 1992

The tetrahydrobenzo[b]thiophene variant in the target compound reduces aromaticity, potentially minimizing off-target interactions while retaining binding affinity. Recent studies highlight tetrahydro derivatives for their antioxidant and anti-inflammatory properties, as seen in compounds like 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Significance of Sulfonamide Functional Groups in Bioactive Compounds

Sulfonamide groups (-SO~2~NH~2~) are pharmacophores in ~20% of commercial drugs due to their versatility in molecular interactions. Key roles include:

  • Enzyme inhibition : Sulfonamides competitively inhibit dihydropteroate synthetase in bacteria, disrupting folate synthesis.
  • Electrostatic modulation : The sulfonyl group’s electron-withdrawing nature enhances binding to cationic residues in target proteins.

Table 3: Mechanistic roles of sulfonamides in FDA-approved drugs

Drug Name Target Enzyme Therapeutic Use
Sulfadiazine Dihydropteroate synthetase Antibacterial
Celecoxib Cyclooxygenase-2 (COX-2) Anti-inflammatory
Acetazolamide Carbonic anhydrase Glaucoma

In the target compound, the ethylsulfonyl group may enhance solubility and pharmacokinetic properties while contributing to target specificity. Computational studies suggest that sulfonamide-containing compounds exhibit favorable binding energies with proteins like Keap1, a regulator of oxidative stress. This aligns with the antioxidant potential observed in tetrahydrobenzo[b]thiophene derivatives.

Properties

IUPAC Name

2-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-2-27(24,25)13-9-7-12(8-10-13)11-16(22)21-19-17(18(20)23)14-5-3-4-6-15(14)26-19/h7-10H,2-6,11H2,1H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAYDFLOEMYMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide , with CAS number 919853-83-1 , is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N3O4SC_{18}H_{21}N_{3}O_{4}S, with a molecular weight of 406.5 g/mol . The structural characteristics include a benzo[b]thiophene core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₈H₂₁N₃O₄S
Molecular Weight406.5 g/mol
CAS Number919853-83-1

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, research has demonstrated that certain benzo[b]thiophene derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

The proposed mechanism involves the inhibition of specific signaling pathways associated with cancer cell proliferation and survival. Notably, the compound may target the Thioredoxin reductase (TrxR) enzyme, which is crucial in maintaining redox balance in cells and is often overexpressed in various cancers.

Antimicrobial Activity

In addition to anticancer properties, the compound has shown potential antimicrobial activity against various pathogens. Studies have utilized disk diffusion methods to evaluate its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

PathogenActivity Observed
Staphylococcus aureusModerate inhibition
Escherichia coliMinimal inhibition

Analgesic Effects

Preliminary investigations suggest that this compound may possess analgesic properties, potentially through modulation of pain pathways in the central nervous system. This effect could be attributed to its structural similarity to known analgesics that interact with opioid receptors.

Case Studies and Research Findings

  • Antitumor Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of related compounds in various cancer cell lines. The results indicated that compounds with similar structures exhibited IC50 values in the low micromolar range against breast and lung cancer cells.
  • Antimicrobial Screening : In a study assessing the antimicrobial efficacy of several thiophene derivatives, it was found that compounds structurally related to This compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
  • Analgesic Activity Assessment : Research conducted on animal models indicated that administration of this compound resulted in a notable reduction in pain responses compared to control groups, suggesting its potential as an analgesic agent.

Comparison with Similar Compounds

Key Observations :

  • Carboxamide vs. ester termini (e.g., in IIIb vs. ethyl carboxylate derivatives) influence solubility and target binding .

Reaction Yields :

  • Yields for carboxamide derivatives (e.g., IIIb: 80%) exceed those for ester/cyano derivatives (e.g., IIIe: 65%) due to steric and electronic factors .

Acetylcholinesterase Inhibition

  • The target compound’s ethylsulfonyl group may enhance AChE binding via sulfonyl-oxygen interactions, similar to the methoxyphenyl derivative (IIId), which showed 60% inhibition (vs. 40% for donepezil) .
  • Piperazine-containing analogues (IIIb, IIId) exhibit improved activity over ester derivatives due to basic nitrogen interactions with AChE’s catalytic site .

Antimicrobial and Antioxidant Activities

  • Cyanoacrylamide derivatives demonstrate moderate antioxidant activity (IC₅₀: 25–40 μM) and antibacterial effects against S. aureus and E. coli .
  • Thiophene-3-carboxamides with substituted benzylidene groups (e.g., 4-methoxy) show antifungal activity, though the target compound’s sulfonyl group may alter this profile .

Physicochemical Properties

Property Target Compound IIIb Cyanoacrylamide Derivative
Melting Point (°C) Not reported 200–202 80–82 (ester derivatives)
Solubility Moderate (polar solvents) Low (nonpolar solvents) High (DMSO)
Spectral Data NMR/HRMS consistent with structure 1H-NMR: δ 7.2–8.1 (aromatic H) IR: ν 2200 cm⁻¹ (C≡N)

Notes:

  • The ethylsulfonyl group likely increases water solubility compared to benzyl/piperazine derivatives .
  • Carboxamide derivatives generally exhibit higher thermal stability (e.g., IIIb’s melting point) than ester analogues .

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